2-Iodothiazole
Overview
Description
2-Iodothiazole is a heterocyclic compound containing a thiazole ring substituted with an iodine atom at the second position The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodothiazole can be synthesized through several methods. One common approach involves the iodination of thiazole. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the thiazole ring .
Another method involves the metalation of thiazole followed by iodination. In this approach, thiazole is first deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a thiazole anion. This anion is then treated with iodine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Iodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate or cesium carbonate, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminothiazole derivative, while cross-coupling with an aryl boronic acid produces an arylthiazole .
Scientific Research Applications
2-Iodothiazole has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-iodothiazole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, certain this compound derivatives have been shown to inhibit specific enzymes involved in microbial growth, leading to their antimicrobial activity .
Comparison with Similar Compounds
2-Iodothiazole can be compared with other halogenated thiazoles, such as 2-bromothiazole and 2-chlorothiazole. While all these compounds share the thiazole ring structure, the different halogen substituents impart unique reactivity and properties. For instance, this compound is often more reactive in cross-coupling reactions compared to its brominated and chlorinated counterparts due to the weaker carbon-iodine bond .
List of Similar Compounds
- 2-Bromothiazole
- 2-Chlorothiazole
- 2-Fluorothiazole
- 2-Iodobenzothiazole
Properties
IUPAC Name |
2-iodo-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQSRTGFMKWNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446447 | |
Record name | 2-Iodothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-54-6 | |
Record name | 2-Iodothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Iodothiazole utilized in the synthesis of complex molecules like thiazolyl peptide antibiotics?
A: this compound plays a crucial role in synthesizing thiazolyl peptides, such as the antibiotic GE2270 A []. Its iodine atom acts as a leaving group in cross-coupling reactions like the Negishi coupling. This allows for the sequential attachment of molecular fragments to the thiazole ring, ultimately building up the complex structure of the antibiotic [].
Q2: What are the common byproducts encountered when using this compound in photochemical reactions, and how do they form?
A: A significant byproduct observed during the photolysis of this compound, especially in the presence of aromatic compounds, is 3-arylisothiazoles [, ]. These form through a rearrangement of the initially formed 2-arylthiazoles. This rearrangement likely proceeds through a radical mechanism triggered by the photolytic generation of thiazol-2-yl radicals [, ].
Q3: How does the reactivity of this compound in photochemical reactions compare to its chloro-analog?
A: Research indicates a significant difference in reactivity between this compound and 2-Chlorothiazole in photochemical reactions. For instance, while this compound readily reacts with benzene under photochemical conditions to yield ethyl 3-phenylisothiazole-4-carboxylate, 2-Chlorothiazole remains unreactive under identical conditions []. This difference in reactivity likely stems from the weaker carbon-iodine bond in this compound, making it more susceptible to homolytic cleavage and subsequent radical reactions under photochemical conditions [].
Q4: What insights into the reactivity of the thiazol-2-yl radical can be derived from its reactions with aromatic compounds?
A: Studies involving the reactions of thiazol-2-yl radicals, generated from this compound, with various aromatic substrates provide valuable information about the radical's nature []. By analyzing the isomeric ratios and relative rates of substitution, researchers have determined that the thiazol-2-yl radical exhibits electrophilic characteristics []. This knowledge is crucial for predicting its reactivity and regioselectivity in complex reaction settings.
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